molecular formula C9H6FNO3S2 B2894986 2-(4-Fluorosulfonyloxyphenyl)-1,3-thiazole CAS No. 2411262-86-5

2-(4-Fluorosulfonyloxyphenyl)-1,3-thiazole

Cat. No. B2894986
CAS RN: 2411262-86-5
M. Wt: 259.27
InChI Key: YEQQWJLFEOJQBJ-UHFFFAOYSA-N
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Description

“2-(4-Fluorosulfonyloxyphenyl)-1,3-thiazole” is a complex organic compound that contains a thiazole ring, a fluorosulfonyloxy group, and a phenyl group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. The fluorosulfonyloxy group is a functional group that contains a sulfur atom bonded to an oxygen atom and a fluorine atom. The phenyl group is a functional group made up of a six-membered carbon ring .


Synthesis Analysis

While specific synthesis methods for “2-(4-Fluorosulfonyloxyphenyl)-1,3-thiazole” are not available, fluorosulfonyl radicals have been used in the synthesis of sulfonyl fluorides . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Chemical Reactions Analysis

The chemical reactions involving “2-(4-Fluorosulfonyloxyphenyl)-1,3-thiazole” would likely depend on the reactivity of the thiazole ring, the fluorosulfonyloxy group, and the phenyl group. Fluorosulfonyl radicals have been used in various chemical reactions, including the synthesis of sulfonyl fluorides .

Scientific Research Applications

Fluorescent Properties and Applications

Dual Fluorescence Effects

Studies on 2-amino-1,3,4-thiadiazole derivatives have revealed their potential as fluorescent probes due to dual fluorescence effects, which are related to specific molecular aggregation and charge transfer processes within the molecules. These properties suggest their application in biological and molecular medicine, where they can serve as ideal fluorescence probes (Budziak et al., 2019), (Budziak et al., 2019).

Ratiometric Fluorescent Sensors

The development of ratiometric fluorescent sensors based on 2-pyridylthiazole derivatives for detecting Fe(III) ions highlights another significant application. These sensors exhibit a red-shifted emission upon Fe(III) addition, demonstrating their utility in metal ion detection (Wang et al., 2016).

Biological Activity

Anticancer and Neuroprotective Activities

The anticancer activities of certain 2-amino-1,3,4-thiadiazole based compounds have been documented, particularly against tumor cells derived from various cancers, including nervous system cancers, colon adenocarcinoma, and lung carcinoma. These compounds not only inhibited tumor cell proliferation and migration but also exhibited neuroprotective activities, suggesting their potential in cancer therapy and neuroprotection (Rzeski et al., 2007).

Material Science Applications

Corrosion Inhibition

Halogen-substituted thiazole derivatives have been evaluated as corrosion inhibitors for mild steel in sulfuric acid, demonstrating their effectiveness in protecting against corrosion. This application is crucial for industries where corrosion resistance is a priority, indicating the versatility of thiazole derivatives in materials science (Gong et al., 2019).

properties

IUPAC Name

2-(4-fluorosulfonyloxyphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3S2/c10-16(12,13)14-8-3-1-7(2-4-8)9-11-5-6-15-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQQWJLFEOJQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CS2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorosulfonyloxyphenyl)-1,3-thiazole

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